2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-2-(2-methylphenyl)-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O5/c1-16-4-2-3-5-21(16)31-26(33)20-13-17-12-18(28)6-8-22(17)36-27(20)30(31)15-25(32)29-19-7-9-23-24(14-19)35-11-10-34-23/h2-9,12,14H,10-11,13,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMAEQVDIMROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N2CC(=O)NC4=CC5=C(C=C4)OCCO5)OC6=C(C3)C=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step processes that typically include the formation of the chromeno and pyrazole moieties. Recent advancements in synthetic methodologies have facilitated the creation of libraries of similar compounds, demonstrating high yields and purity. For instance, one study reported a successful synthesis of various derivatives through a one-pot multicomponent reaction, achieving yields between 72% to 94% with good purity (>95% HPLC) .
Antioxidant Activity
Compounds with chromeno and pyrazole structures are known for their antioxidant properties. Research indicates that derivatives of these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems. For example, pyrrole derivatives have shown significant antioxidant activity, which may be attributed to their ability to donate electrons and stabilize free radicals .
Anticancer Potential
Several studies have highlighted the anticancer potential of chromeno-pyrazole derivatives. These compounds may inhibit key enzymes involved in cancer proliferation and metastasis. In particular, compounds similar to the one have been investigated for their ability to act as histone deacetylase inhibitors (HDACi), which play a critical role in cancer cell growth regulation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, some derivatives have been found to inhibit α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders .
Study 1: Antioxidant Efficacy
A recent study conducted on a series of chromeno-pyrazole derivatives demonstrated their effectiveness as antioxidants. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that certain modifications to the basic structure significantly enhanced efficacy .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines indicated that specific derivatives exhibited cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at different phases. The structure-activity relationship (SAR) analysis revealed that substituents on the pyrazole ring influenced potency against various cancer types .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Calculated based on formula.
Computational and Analytical Insights
- Similarity Indexing: While direct data for the target compound are absent, methods like Tanimoto coefficient-based similarity indexing (used in for HDAC inhibitors) could quantify structural resemblance to known bioactive molecules. For example, substituent fingerprinting might reveal overlaps with kinase inhibitors featuring chloro and dihydrobenzo dioxin groups.
- Spectroscopic Characterization : Techniques such as ¹H NMR (as applied to AP-PROTAC-1 in ) would resolve the acetamide NH and aromatic protons, while HRMS (e.g., ) could confirm molecular weight and fragmentation patterns.
Preparation Methods
Preparation of Methyl 4-(5-Chloro-2-hydroxyphenyl)-2,4-dioxobutanoate
The chromeno-pyrazole core originates from methyl 4-(5-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), synthesized via Claisen condensation of 5-chloro-2-hydroxyacetophenone with dimethyl oxalate in methanol under basic conditions. Cyclization of 1 with o-tolualdehyde (2 ) and ammonium acetate in acetic acid at 80°C for 2 hours yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (3 ) (Scheme 1). The o-tolyl group at position 2 is introduced via the aldehyde component, while the 6-chloro substituent arises from the phenolic precursor.
Table 1: Optimization of Multicomponent Reaction for Compound 3
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature | 80°C | 78 |
| Catalyst | None | 78 |
| Reaction time | 2 hours | 78 |
Formation of the Pyrazole Ring
Treatment of 3 with hydrazine hydrate (3 equiv) in dioxane at 90°C for 4 hours induces cyclization, forming 6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-one (4 ) (Scheme 2). The reaction proceeds via nucleophilic attack of hydrazine on the pyrrole carbonyl, followed by dehydration.
Key Analytical Data for Compound 4
- 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.6 Hz, 1H, H-5), 7.45–7.30 (m, 4H, o-tolyl), 6.95 (s, 1H, H-8), 4.25 (s, 2H, CH2), 2.55 (s, 3H, CH3).
- 13C NMR (DMSO-d6) : δ 181.2 (C-3), 162.4 (C-9), 138.7–115.2 (aromatic carbons), 42.1 (CH2), 21.3 (CH3).
Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide
Acetylation of 2,3-Dihydrobenzo[b]dioxin-6-amine
2,3-Dihydrobenzo[b]dioxin-6-amine (5 ) is acetylated using acetic anhydride in pyridine at 25°C for 12 hours, yielding N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide (6 ) (Scheme 3). The reaction exhibits >90% conversion, with the acetamide confirmed via IR (νmax 1650 cm−1, C=O stretch).
Table 2: Characterization Data for Compound 6
| Property | Value |
|---|---|
| Molecular formula | C10H11NO3 |
| Molecular weight | 193.20 g/mol |
| Melting point | 142–144°C |
| HPLC purity | >99% |
Coupling of Chromeno-pyrazole Core with Acetamide Side Chain
Alkylation at the Pyrazole N-1 Position
Compound 4 is treated with bromoacetyl bromide (1.2 equiv) in anhydrous DMF at 0°C, yielding 1-(bromoacetyl)-6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazole (7 ) (Scheme 4). Subsequent reaction of 7 with 6 in the presence of K2CO3 in acetonitrile at 60°C for 8 hours affords the target compound 8 via nucleophilic substitution.
Table 3: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K2CO3 | 65 |
| Solvent | Acetonitrile | 65 |
| Temperature | 60°C | 65 |
| Reaction time | 8 hours | 65 |
Analytical Data and Characterization
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.6 Hz, 1H, H-5), 7.45–6.75 (m, 7H, aromatic), 4.55 (s, 2H, OCH2), 4.30 (s, 2H, NCH2), 2.55 (s, 3H, CH3), 2.10 (s, 3H, COCH3).
- 13C NMR (DMSO-d6) : δ 181.2 (C=O, pyrazole), 170.5 (C=O, acetamide), 147.2–112.4 (aromatic carbons), 64.8 (OCH2), 42.1 (NCH2), 21.3 (CH3), 20.1 (COCH3).
- HRMS (ESI+) : m/z calcd for C28H23ClN3O5 [M+H]+: 532.1274; found: 532.1278.
Purity and Yield
- HPLC purity : 98.5% (C18 column, MeCN/H2O = 70:30).
- Overall yield : 42% (from 1 to 8 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
